

Technical Support Center: Long-Term Stability of Strontium Chromate Coatings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium chromate*

Cat. No.: *B1219968*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of **strontium chromate** coatings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving **strontium chromate** coatings.

Issue 1: Blistering of the **Strontium Chromate** Coating

- Question: My **strontium chromate** primer is showing blistering after application and curing. What are the potential causes and how can I resolve this?
- Answer: Blistering is typically caused by a loss of adhesion due to moisture or solvent entrapment.^{[1][2]}
 - Moisture: Moisture can come from the substrate (if not properly dried), high humidity during application, or permeation through the coating.^{[2][3]} Osmotic blistering occurs when water permeates the coating, creating pressure differences that lead to blister formation.^[4]
 - Solvent Entrapment: If a thick coat is applied, or if the subsequent coat is applied before the solvent in the primer has fully evaporated, the trapped solvent can vaporize and form blisters.^{[1][2][5]}

- Surface Contamination: Contaminants like oil, grease, or dust on the substrate can prevent proper adhesion and create sites for blistering.[5][6]

Troubleshooting Steps:

- Identify the Blister Type: Determine if the blisters are between the coating and the substrate or between layers of the coating.[3]
- Remove Blisters: Carefully remove the blistered areas back to a sound, adherent layer.[2]
- Ensure a Dry and Clean Substrate: Thoroughly clean the substrate to remove any contaminants and ensure it is completely dry before recoating.[2][6]
- Control Application Conditions: Apply the coating in a controlled environment with moderate temperature and humidity.[2][7]
- Proper Application Technique: Apply thin, even coats and allow for the recommended drying time between coats to ensure complete solvent evaporation.[2]

Issue 2: Cracking and Delamination of the Coating

- Question: I am observing cracking and peeling (delamination) of the **strontium chromate** coating from the aluminum substrate. What could be causing this?
- Answer: Cracking and delamination are forms of coating failure that can be caused by several factors:
 - Inadequate Surface Preparation: This is a primary cause of poor adhesion. The substrate must be properly cleaned and profiled to ensure the coating can anchor itself effectively.[6]
 - Excessive Film Thickness: Applying the coating too thickly can lead to internal stresses as it cures, resulting in cracking.[2][8]
 - Insufficient Flexibility: The coating may not be flexible enough to withstand substrate movement or thermal expansion and contraction, leading to stress cracks.[2]
 - Improper Curing: Not adhering to the specified curing temperature and time can result in a brittle coating that is prone to cracking.[6][8]

- Aging and Environmental Exposure: Over time, exposure to UV radiation, moisture, and temperature fluctuations can degrade the coating, leading to a loss of flexibility and adhesion.[\[1\]](#)

Troubleshooting Steps:

- Assess the Damage: Determine the extent of the cracking. Minor, localized cracks may be repairable, while widespread cracking often requires complete removal of the coating.[\[2\]](#)
- Remove the Failed Coating: Use appropriate methods like sanding or abrasive blasting to remove the cracked and delaminated coating.[\[2\]](#)
- Proper Surface Preparation: Ensure the substrate is meticulously cleaned and has the correct surface profile for optimal adhesion.[\[6\]](#)
- Select a Suitable Coating System: If environmental factors are a major contributor, consider a more flexible or durable coating system.
- Controlled Application: Apply the coating according to the manufacturer's specifications for film thickness and allow for proper curing between coats.[\[2\]](#)[\[8\]](#)

Issue 3: Loss of Corrosion Protection

- Question: Despite having a **strontium chromate** coating, I am observing corrosion on the substrate. Why is the coating not providing the expected protection?
- Answer: The corrosion protection of **strontium chromate** coatings relies on the leaching of chromate ions to inhibit the corrosion process at defect sites.[\[9\]](#) A loss of this protection can be due to:
 - Depletion of Chromate Inhibitor: Over time, the chromate pigment leaches out of the coating, and its concentration can fall below the level required for effective inhibition.[\[10\]](#) [\[11\]](#) The rate of leaching is influenced by factors like pH and temperature.[\[12\]](#)
 - Coating Porosity: If the coating is too porous, it can allow corrosive agents like water and chlorides to reach the substrate, overwhelming the inhibitive action of the chromate.

- Poor Adhesion: If the coating is not well-adhered, an under-film environment can be created where corrosion can propagate.[13]
- Improper Curing of Chromate Film: Both too high and too low drying temperatures can negatively impact the formation of the protective chromate film, leading to failures during exposure to corrosive environments.[14]

Troubleshooting Steps:

- Electrochemical Testing: Techniques like Electrochemical Impedance Spectroscopy (EIS) can be used to assess the barrier properties of the coating and detect early signs of degradation.[9]
- Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can be used to analyze the elemental composition of the surface and determine the presence of chromate.
- Review Application and Curing Parameters: Ensure that the coating was applied and cured according to the manufacturer's specifications, paying close attention to recommended temperatures.[14]

Frequently Asked Questions (FAQs)

- Question: What is the primary mechanism by which **strontium chromate** coatings provide corrosion protection?
- Answer: **Strontium chromate** provides corrosion protection through the controlled release (leaching) of chromate (CrO_4^{2-}) ions in the presence of moisture.[9] These ions are strong oxidizing agents that passivate the metal surface, forming a stable, protective oxide layer that inhibits corrosion.[1] This "self-healing" mechanism is particularly effective at defect sites in the coating.
- Question: What are the main environmental factors that affect the long-term stability of these coatings?
- Answer: The primary environmental factors are:

- Moisture and Humidity: Water is necessary for the leaching of chromate ions but can also lead to blistering and hydrolysis of the coating binder.
- Temperature: High temperatures can accelerate the aging of the polymer binder, making it brittle.[7] Temperature also affects the rate of chromate release.[12]
- Salt Spray/Marine Environments: The presence of chlorides can accelerate corrosion processes.[15]
- UV Radiation: Can degrade the polymer binder of the coating, leading to chalking and reduced protective properties.[1]

- Question: Are there any health and safety concerns associated with **strontium chromate**?
- Answer: Yes, **strontium chromate** is classified as a human carcinogen and is toxic.[16][17] Inhalation of dust or fumes can cause respiratory issues and other health problems.[17] It is also hazardous to the environment.[16] Therefore, strict safety protocols, including the use of personal protective equipment and proper ventilation, must be followed when handling this substance.[18]
- Question: How long can I expect a **strontium chromate** coating to last?
- Answer: The service life of a **strontium chromate** coating is highly dependent on the formulation, application quality, and the service environment. While they are known for their excellent durability, especially in aerospace applications, a specific timeframe cannot be universally given.[19][20] Regular inspection and maintenance are crucial for extending the life of the coating.

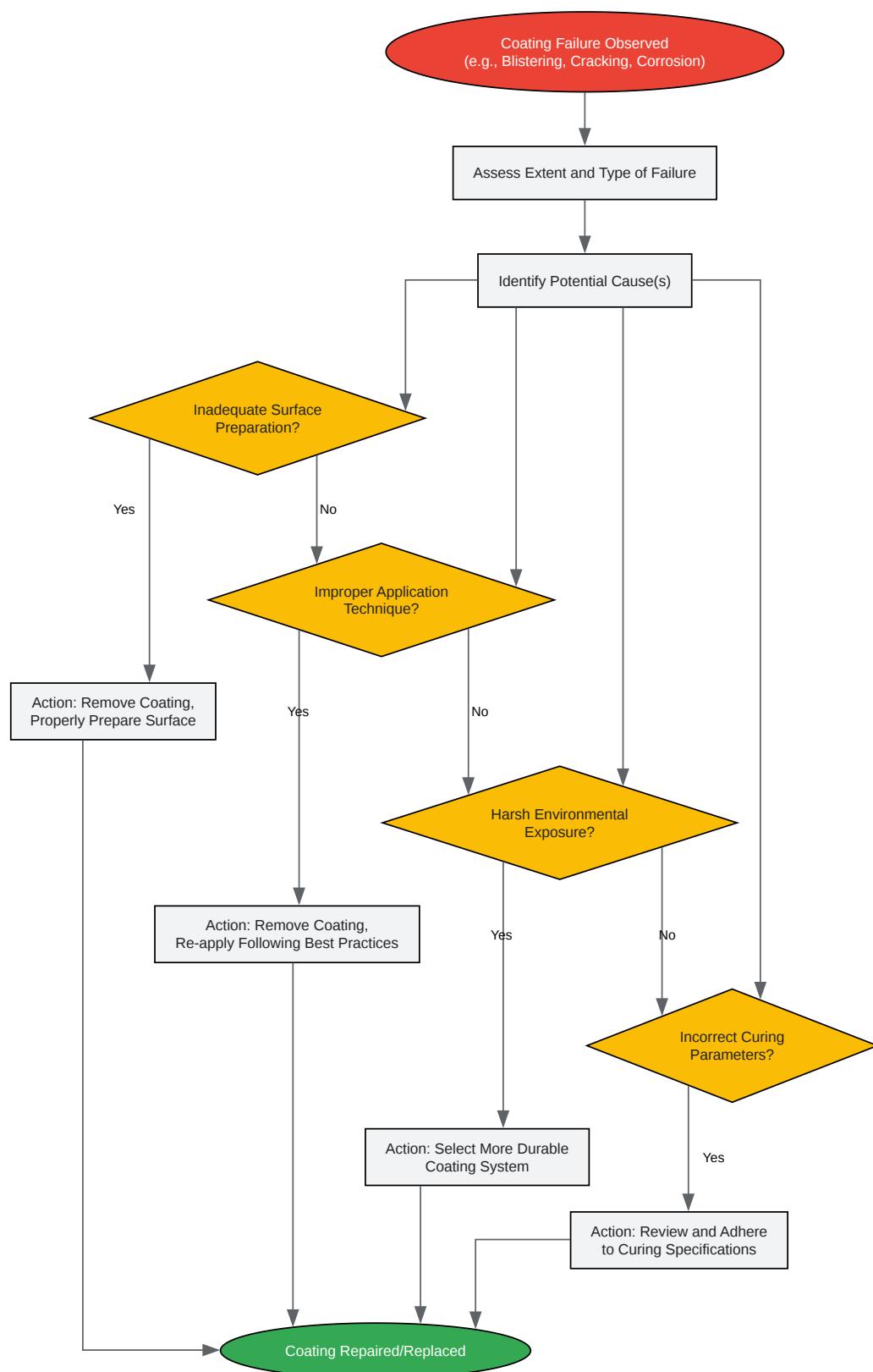
Data Presentation

Table 1: Typical Parameters for Accelerated Aging Tests

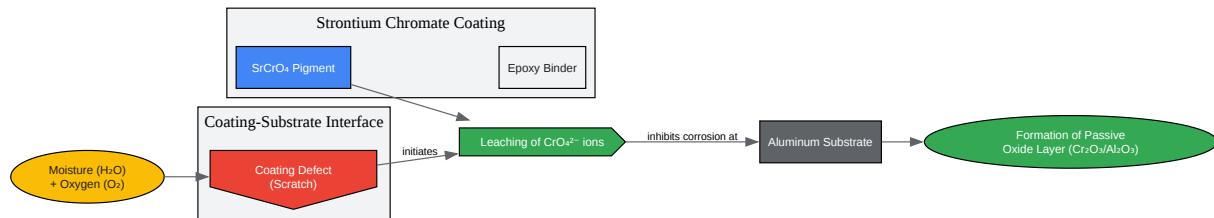
Test Type	Standard	Temperature	Relative Humidity	Solution Composition	pH	Duration
Salt Spray (Fog) Test	ASTM B117	35°C ± 2°C	95% ± 5%	5% NaCl in distilled water	6.5 - 7.2	24 to 1000+ hours
Thermal Shock	Varies (e.g., MIL-STD)	Typically ranges from -55°C to 125°C	Not specified	N/A	N/A	Multiple cycles

Experimental Protocols

1. Salt Spray (Fog) Test (Based on ASTM B117)

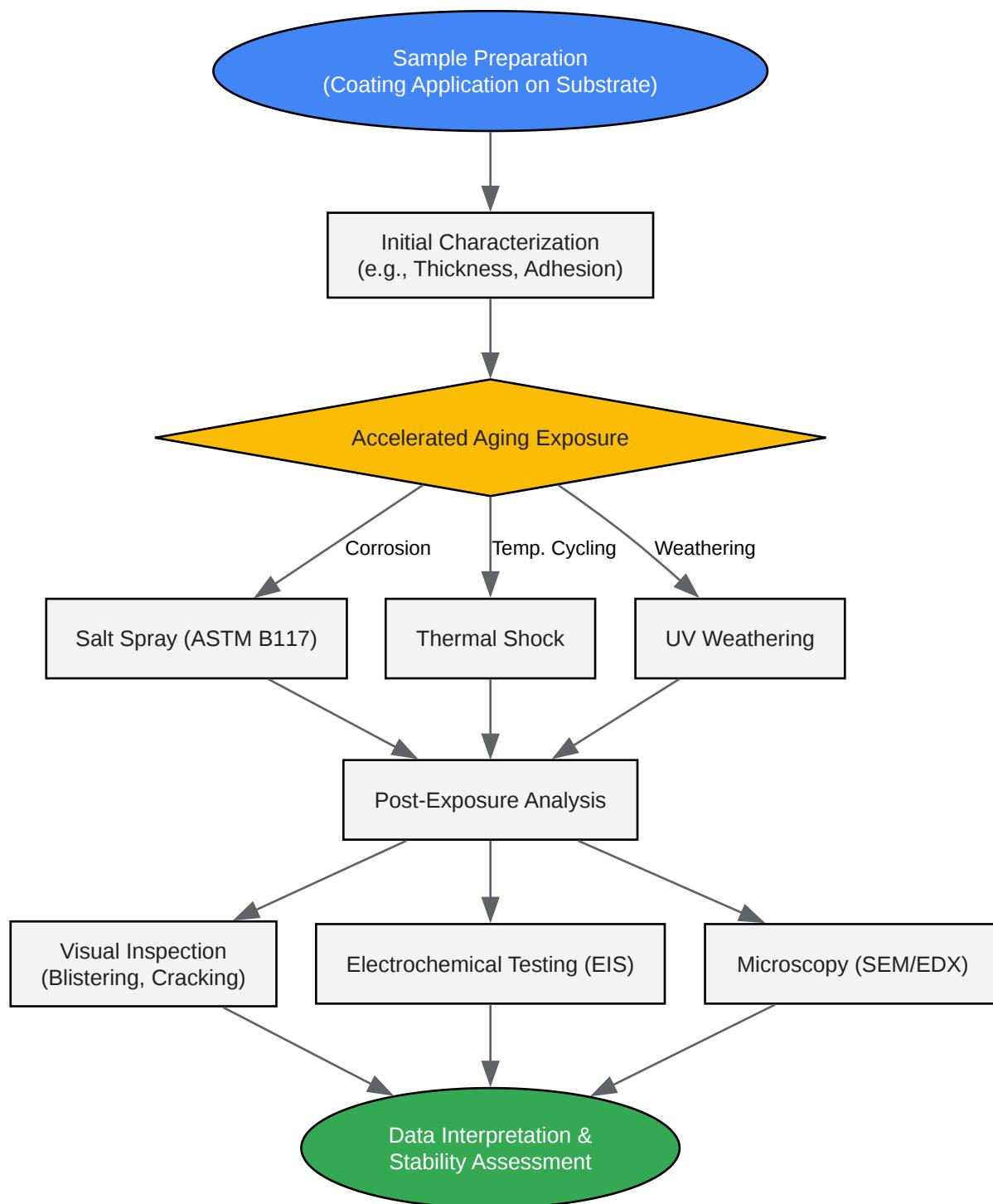

- Objective: To evaluate the corrosion resistance of **strontium chromate** coated samples in a corrosive environment.
- Methodology:
 - Sample Preparation: Coated panels are prepared, and a scribe may be made through the coating to the substrate to evaluate corrosion at a defect. The edges of the panels are typically protected with a suitable coating.[21]
 - Test Chamber Setup: The salt spray chamber is maintained at a constant temperature of 35°C.[15][22]
 - Salt Solution: A 5% sodium chloride solution with a pH between 6.5 and 7.2 is prepared. [15][22]
 - Atomization: The salt solution is atomized to create a dense fog within the chamber.
 - Exposure: The panels are placed in the chamber at a 15 to 30-degree angle from the vertical and exposed to the salt fog for a specified duration (e.g., 24, 48, 1000 hours).[21][23]

- Evaluation: After exposure, the panels are rinsed, and the extent of corrosion, blistering, or adhesion loss is evaluated, often using a rating scale.[15]


2. Thermal Shock Test

- Objective: To assess the ability of the coating to withstand rapid and extreme temperature changes.
- Methodology:
 - Sample Preparation: Coated samples are prepared and visually inspected.
 - Chamber Setup: A two-zone thermal shock chamber is typically used, with one hot zone and one cold zone.
 - Cycling: The samples are automatically transferred between the hot and cold zones for a specified number of cycles. A typical cycle might involve dwelling at each temperature extreme for a set period (e.g., 30 minutes).[24]
 - Temperature Range: The temperature range is chosen to simulate the intended service environment, for example, from -55°C to 125°C for aerospace applications.[25]
 - Evaluation: After the completion of the cycles, the samples are visually inspected for any signs of cracking, delamination, or other failures.[24]

Mandatory Visualization


[Click to download full resolution via product page](#)

A troubleshooting workflow for **strontium chromate** coating failures.

[Click to download full resolution via product page](#)

The mechanism of corrosion inhibition by **strontium chromate** coatings.

[Click to download full resolution via product page](#)

A simplified workflow for evaluating coating stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Coating formulation defects: How to identify and resolve the issues [onlytrainings.com]
- 2. Coating Failure Troubleshooting [marvelcoatings.com]
- 3. Blistering - Sherwin-Williams [sherwin-williams.com]
- 4. info.alchatek.com [info.alchatek.com]
- 5. Why is my Paint Blistering? Get to the Root Cause. - Accessa [accessa.com]
- 6. suncoating.com [suncoating.com]
- 7. speccoats.co.za [speccoats.co.za]
- 8. techspray.com [techspray.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. finishingandcoating.com [finishingandcoating.com]
- 15. coteclabs.com [coteclabs.com]
- 16. corrosionpedia.com [corrosionpedia.com]
- 17. nj.gov [nj.gov]
- 18. hygprogramming.wordpress.com [hygprogramming.wordpress.com]
- 19. What is hexavalent chromium? | Corrosion Alliance [corrosionalliance.com]
- 20. Strontium chromate | 7789-06-2 [chemicalbook.com]
- 21. ASTM B117 Standards: Guide to Operate Salt Spray (Fog) Test Apparatus [testronixinstruments.com]

- 22. ASTM B117: Standard Practice for Operating Salt Spray (Fog) Apparatus | Q-Lab [q-lab.com]
- 23. westpak.com [westpak.com]
- 24. t3envirocorp.com [t3envirocorp.com]
- 25. espec.com [espec.com]
- To cite this document: BenchChem. [Technical Support Center: Long-Term Stability of Strontium Chromate Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219968#long-term-stability-of-strontium-chromate-coatings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com